2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine
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Overview
Description
2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine is a fluorinated organic compound with the molecular formula C8F13N. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and low surface energy. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine typically involves the fluorination of piperidine derivatives. One common method includes the reaction of heptafluoropropyl iodide with piperidine in the presence of a fluorinating agent such as cobalt trifluoride. The reaction is carried out under controlled conditions to ensure complete fluorination and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of advanced fluorination techniques and catalysts can enhance the yield and purity of the final product. The compound is usually purified through distillation or recrystallization to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: It can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated amines or other derivatives, while oxidation can produce fluorinated ketones or acids.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The pathways involved may include binding to specific receptors or enzymes, leading to changes in biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluorovinyl)oxy]hexanenitrile
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane sulfonyl fluoride
Uniqueness
2,2,3,3,4,4,5,5,6,6-Decafluoro-1-(heptafluoropropyl)piperidine is unique due to its specific fluorination pattern and the presence of a piperidine ring. This structure imparts distinct chemical properties, such as high thermal stability and resistance to degradation, making it suitable for specialized applications in various fields.
Properties
CAS No. |
599-06-4 |
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Molecular Formula |
C8F17N |
Molecular Weight |
433.06 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluoro-1-(1,1,2,2,3,3,3-heptafluoropropyl)piperidine |
InChI |
InChI=1S/C8F17N/c9-1(10)2(11,12)6(20,21)26(7(22,23)3(1,13)14)8(24,25)4(15,16)5(17,18)19 |
InChI Key |
XYPGJVPVOPBFMI-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(N(C(C1(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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